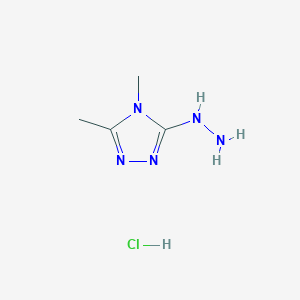
3-(Isoxazol-4-yl)propan-1-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Isoxazol-4-yl)propan-1-amine hydrobromide” is a chemical compound with the CAS Number: 2155855-50-6 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 3-(isoxazol-4-yl)propan-1-amine hydrobromide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of isoxazoles, the class of compounds to which our compound belongs, has been a subject of extensive research . Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The molecular structure of “3-(Isoxazol-4-yl)propan-1-amine hydrobromide” can be represented by the InChI Code: 1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H .Chemical Reactions Analysis
The chemical reactions involving isoxazoles have been a subject of extensive research . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 207.07 .科学的研究の応用
Scalable Synthesis and Safety
A study by Likhite et al. (2016) describes a safe and scalable synthesis approach for a related compound, focusing on the selection of thermally stable intermediates and applying process safety principles. This research emphasizes the importance of protecting group strategies and thermal stability in the synthesis of complex molecules, which could be relevant for the synthesis and handling of "3-(Isoxazol-4-yl)propan-1-amine hydrobromide" derivatives (Likhite et al., 2016).
CO2 Capture
Bates et al. (2002) explored the use of a task-specific ionic liquid derived from a similar compound for CO2 capture. This research indicates the potential application of "3-(Isoxazol-4-yl)propan-1-amine hydrobromide" in environmental chemistry, particularly in the development of novel materials for gas sequestration and environmental remediation (Bates et al., 2002).
Synthesis of Excitatory Amino Acid Derivatives
Hanson and Mohamed (1997) reported on the synthesis of excitatory amino acid derivatives using a compound with a similar structure. This synthesis pathway could offer insights into the design and production of new pharmacologically active compounds, suggesting applications of "3-(Isoxazol-4-yl)propan-1-amine hydrobromide" in drug discovery and development (Hanson & Mohamed, 1997).
Chemical Reactivity and Skin Sensitization
A study by Meschkat et al. (2001) focused on the chemical selectivity, reactivity, and skin sensitization potency of hex-1-ene- and hexane-1,3-sultones, highlighting the role of chemical structure in determining reactivity and biological activity. This research could be relevant for assessing the safety and biological interactions of "3-(Isoxazol-4-yl)propan-1-amine hydrobromide" derivatives in pharmacological and toxicological contexts (Meschkat et al., 2001).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
The future directions of research on isoxazoles, including “3-(Isoxazol-4-yl)propan-1-amine hydrobromide”, involve the development of new eco-friendly synthetic strategies . Given the wide range of biological activities exhibited by isoxazoles, they continue to be a subject of research in medicinal chemistry .
特性
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVUMAOBWDLSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isoxazol-4-yl)propan-1-amine hydrobromide | |
CAS RN |
2155855-50-6 |
Source


|
| Record name | 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)
![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)
![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)


![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)

![(2E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2712275.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712278.png)


